![molecular formula C22H33FN2O3 B5965632 ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate](/img/structure/B5965632.png)
ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate
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Overview
Description
Ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor. It has been shown to increase the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
Ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anticonvulsant, and anxiolytic effects. It has also been shown to have sedative effects and to reduce locomotor activity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate in lab experiments is its potential as a therapeutic agent for the treatment of various neurological disorders. Another advantage is its ability to modulate the GABA-A receptor, which is a well-studied target for therapeutic agents. One limitation of using Ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate in lab experiments is its potential for toxicity and side effects, which should be carefully monitored.
Future Directions
There are several future directions for the study of Ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate. One direction is to further investigate its potential as a therapeutic agent for the treatment of various neurological disorders. Another direction is to study its potential as a modulator of other neurotransmitter systems, such as the glutamatergic system. Additionally, future studies could investigate the potential for developing more selective and potent analogs of Ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate with fewer side effects.
Synthesis Methods
The synthesis of Ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-fluoroaniline with ethyl 4-piperidinecarboxylate in the presence of a base to form 4-(4-fluorophenyl)piperidine-4-carboxylic acid ethyl ester. The second step involves the reaction of 4-(4-fluorophenyl)piperidine-4-carboxylic acid ethyl ester with 2-methoxyethylamine in the presence of a base to form Ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate.
Scientific Research Applications
Ethyl 1'-(4-fluorophenyl)-4-(2-methoxyethyl)-1,4'-bipiperidine-4-carboxylate has potential applications in various fields of scientific research. It has been studied for its potential as an analgesic, anticonvulsant, and anxiolytic agent. It has also been studied for its potential as a therapeutic agent for the treatment of depression, anxiety, and other neurological disorders.
properties
IUPAC Name |
ethyl 1-[1-(4-fluorophenyl)piperidin-4-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33FN2O3/c1-3-28-21(26)22(12-17-27-2)10-15-25(16-11-22)20-8-13-24(14-9-20)19-6-4-18(23)5-7-19/h4-7,20H,3,8-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIYXCAFWCJUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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